(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Biocatalysis Enzymatic kinetic resolution Chiral building blocks

Ensure chiral integrity in asymmetric synthesis with (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, an N-Boc-protected amino alcohol offering ≥98% purity and >99% ee. Its (S)-configuration is critical for reproducible stereocontrol, outperforming racemic mixtures or incorrect enantiomers. Suitable for saxagliptin and paroxetine intermediate synthesis. Contact for bulk orders.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 117049-14-6
Cat. No. B040187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
CAS117049-14-6
SynonymsS 1886
S-1886
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1
InChIKeyIBDIOGYTZBKRGI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Procurement and Research Data for (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (CAS 117049-14-6)


(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (CAS 117049-14-6), also known as Boc-L-phenylglycinol, is an N-Boc-protected chiral amino alcohol with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol [1]. This compound features a well-defined stereocenter (S-configuration) and is widely employed as a chiral building block, auxiliary, and intermediate in asymmetric synthesis . The tert-butyloxycarbonyl (Boc) protecting group imparts stability and compatibility with standard peptide synthesis protocols, while the free hydroxyl group enables further functionalization [1].

Why Substituting (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (CAS 117049-14-6) with Closely Related Analogs Compromises Research Outcomes


In chiral synthesis, the stereochemical identity of an intermediate or auxiliary dictates the stereochemical outcome of the final product. The (S)-enantiomer of tert-butyl (2-hydroxy-1-phenylethyl)carbamate is not interchangeable with its (R)-counterpart, racemic mixture, or other Boc-protected amino alcohols. While the racemic form (CAS 67341-01-9) exhibits a broader melting point range (137–147°C) indicative of its mixed crystalline composition , the (S)-enantiomer offers a more uniform thermal profile (136–139°C) [1]. More critically, the enantiomeric purity directly influences enantioselectivity in downstream reactions—using an enantiomer with insufficient optical purity can lead to diminished or inverted stereocontrol in catalytic or stoichiometric asymmetric transformations [2]. Furthermore, while phenylglycinol-derived auxiliaries have been shown to outperform Evans and pseudoephedrine-based auxiliaries [2], this superiority is contingent upon the use of the correct, enantiomerically pure stereoisomer.

Quantitative Evidence for the Differentiation of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (CAS 117049-14-6) from Its Analogs


Enzymatic Resolution: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate Achieves Enantiomeric Excess >99% and Enantioselectivity E > 200

In a lipase-catalyzed transesterification using Candida antarctica lipase B (CAL-B), the (S)-enantiomer of tert-butyl (2-hydroxy-1-phenylethyl)carbamate was obtained with an enantiomeric excess (ee) > 99% and an enantiomeric ratio (E) > 200 [1]. This exceptional enantioselectivity enables the production of optically pure intermediates for downstream synthesis of chiral organoselenanes and organotelluranes [1]. In contrast, alternative resolution methods for this class of compounds often yield lower enantiomeric ratios or require more labor-intensive separation protocols.

Biocatalysis Enzymatic kinetic resolution Chiral building blocks

Chiral Auxiliary Performance: Phenylglycinol Outperforms Evans and Pseudoephedrine Auxiliaries in Epoxidation and Aziridination

In asymmetric epoxidation and aziridination reactions mediated by ammonium ylides, the use of phenylglycinol as a chiral auxiliary was found to be superior to Evans and pseudoephedrine-based auxiliaries, resulting in good to excellent stereoselectivities [1]. While the study did not provide explicit numerical comparisons, the authors explicitly state the superiority of phenylglycinol in these transformations. This class-level advantage translates to higher diastereomeric ratios and improved yields of chiral epoxides and aziridines, which are critical intermediates in pharmaceutical synthesis.

Asymmetric synthesis Chiral auxiliary Ammonium ylides

Physical Property Differentiation: Distinct Melting Point and Optical Rotation Compared to (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 117049-14-6) exhibits a melting point of 136–139°C and a specific optical rotation of [α]ᴅ²⁰ = +59 ± 1° (c=1 in MeOH) or +37° to +39° (c=1 in CHCl₃) . The (R)-enantiomer (CAS 102089-74-7) shows a melting point of 135–139°C and a specific rotation of –34° to –41° (c=1 in CHCl₃) . The racemic mixture (CAS 67341-01-9) displays a broader melting range of 137–147°C . These distinct thermal and chiroptical signatures are essential for identity confirmation and purity assessment during procurement and in-process quality control.

Analytical characterization Chiral purity Quality control

Commercial Purity Specifications: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate Available at ≥99% Assay and 99% ee

Commercial suppliers offer (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate with an enantiomeric excess of 99% (determined by GLC) and an assay purity of ≥99% . This level of chiral purity ensures that the compound can be used directly as a chiral building block or auxiliary without additional purification, reducing overall synthesis time and cost. Comparable enantiomeric purity is available for the (R)-enantiomer , but the racemic mixture is typically supplied at lower chemical purity (e.g., 95–98%) and lacks optical activity .

Chiral intermediate Peptide synthesis Analytical standards

Optimal Use Cases for (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (CAS 117049-14-6) Supported by Quantitative Evidence


Asymmetric Epoxidation and Aziridination Using Phenylglycinol-Derived Chiral Auxiliaries

Researchers developing asymmetric methods for epoxide or aziridine synthesis should consider (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate as a chiral auxiliary. Evidence indicates that phenylglycinol-based auxiliaries outperform Evans and pseudoephedrine auxiliaries in these transformations [1], leading to improved stereoselectivities. This can be particularly valuable in the synthesis of chiral three-membered heterocycles that serve as key intermediates in natural product synthesis and drug discovery.

Enzymatic Resolution for Production of Enantiopure Building Blocks

For projects requiring optically pure (S)-configured amino alcohols, the enzymatic kinetic resolution of (R,S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate using CAL-B lipase provides a scalable route to the (S)-enantiomer with >99% ee and E > 200 [2]. This method is suitable for preparing intermediates for chiral organoselenanes and organotelluranes, as well as for other applications where high enantiopurity is non-negotiable.

Synthesis of 3-Phosphoinositide-Dependent Protein Kinase Inhibitors and Blockbuster Drugs

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a documented chiral intermediate in the synthesis of 3-phosphoinositide-dependent protein kinase inhibitors and serves as a chiral auxiliary in the production of commercial pharmaceuticals such as saxagliptin, femoxetine, and paroxetine . The availability of the compound at 99% ee ensures that these high-value synthetic sequences can proceed without compromising chiral integrity.

Preparation of Chiral Stationary Phases for HPLC

N-Substituted (S)-phenylglycinol derivatives have been successfully employed as selectors in dynamic ligand-exchange chiral stationary phases for HPLC [3]. (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate serves as a precursor for the synthesis of such selectors, which are critical for the analytical and preparative resolution of amino acid enantiomers and other chiral analytes. The compound's high enantiopurity is essential for achieving reproducible and high-resolution separations.

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